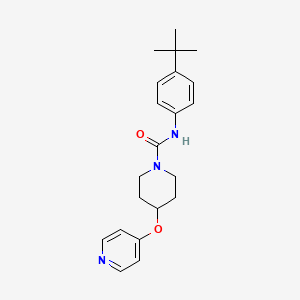

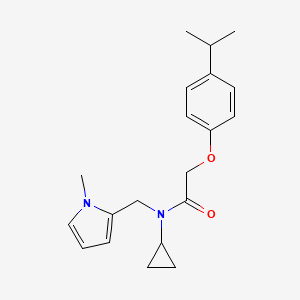

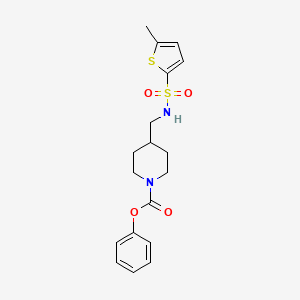

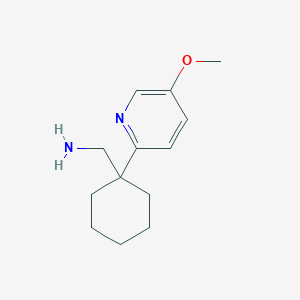

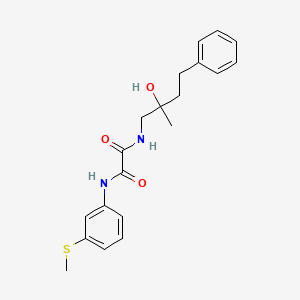

![molecular formula C21H23N3O5 B2574633 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1286697-70-8](/img/structure/B2574633.png)

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

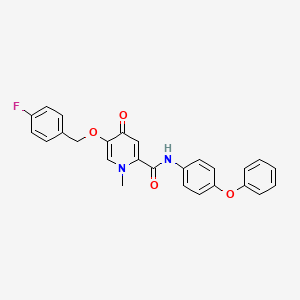

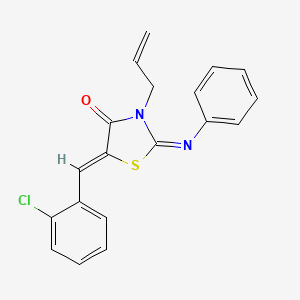

The compound “2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies . These compounds typically have a planar geometry with a slight kink, leading to a dihedral angle between the planes of the benzene rings at either side of the molecule .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied . For example, the up-conversion of triplets to singlets via a triplet–triplet annihilation (TTA) process is dominant in these compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed . These compounds typically exhibit a wide range of fascinating biological and pharmacological properties .Scientific Research Applications

- Researchers have developed a novel method for synthesizing highly rigid spirolactones using rhodium(III)-catalyzed [3 + 2]-spiroannulation. This reaction involves 2-aryl-1,4-benzoxazines and 4-hydroxy-2-alkynoates, resulting in the formation of spiro-fused compounds with good yields and high regioselectivity. The cascade reaction proceeds through C–H activation, followed by C–H annulation and lactonization. Notably, this approach allows the simultaneous formation of two C–C and C–O bonds in a single step .

- While not directly related to the mentioned compound, research involving 3,4-dihydro-2H-1,2,4-benzothiadiazine derivatives has been explored. These compounds exhibit diverse biological activities, including antitumor, antiviral, and anti-inflammatory effects. Researchers have used computational studies (CoMSIA) to design and synthesize novel derivatives with potential therapeutic applications .

- A series of uniquely functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized using a post-Ugi modification strategy. These compounds were evaluated for their efficacy against visceral leishmaniasis (VL). While this study does not directly involve the compound , it highlights the importance of exploring novel derivatives for combating infectious diseases .

- Researchers have investigated the synthesis of 2-amino-2,3-dihydro-1,4-benzodioxanes via electrochemical methods. By modifying the catechol moiety with electron-withdrawing or electron-donating groups, they achieved regiospecific reactions. Some aliphatic enamines also underwent competitive 1,6-Michael additions, leading to the formation of 2-hydroxy-1,2,4,5-tetrahydrobenzo[d]oxepine compounds .

Rhodium(III)-Catalyzed Spiroannulation

Design and Synthesis of 3,4-Dihydro-2H-1,2,4-Benzothiadiazine Derivatives

Antileishmanial Efficacy Against Visceral Leishmaniasis (VL)

Electrochemical Access to 2-Amino-2,3-Dihydro-1,4-Benzodioxanes

properties

IUPAC Name |

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-[(2-methoxyphenyl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O5/c1-27-17-5-3-2-4-15(17)13-22-20(25)14-23-8-9-24(21(23)26)16-6-7-18-19(12-16)29-11-10-28-18/h2-7,12H,8-11,13-14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVAAXOCKKEGCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)CN2CCN(C2=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(2-methoxybenzyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2574552.png)

![Benzeneacetic acid, 3,4-dimethoxy-, 2-[(phenylamino)thioxomethyl]hydrazide](/img/structure/B2574553.png)

![3-Methoxy-N-methyl-N-[[1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2574562.png)

![Bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphoryl-(3,4-dimethoxyphenyl)methanol](/img/structure/B2574569.png)